trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

Orthogonal Protection Chemoselective Deprotection Peptide Synthesis

Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 1820571-98-9) is a chiral, orthogonally protected pyrrolidine-3-carboxylic acid derivative. It features a trans-configured pyrrolidine ring with an N-Boc-protected amine at the 4-position and an N-Cbz-protected amine at the 1-position.

Molecular Formula C18H24N2O6
Molecular Weight 364.4 g/mol
CAS No. 1820571-98-9
Cat. No. B7987730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
CAS1820571-98-9
Molecular FormulaC18H24N2O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1
InChIKeyZPDUEFCWDPJFBV-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 1820571-98-9): Orthogonally Protected Pyrrolidine Building Block


Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 1820571-98-9) is a chiral, orthogonally protected pyrrolidine-3-carboxylic acid derivative. It features a trans-configured pyrrolidine ring with an N-Boc-protected amine at the 4-position and an N-Cbz-protected amine at the 1-position . This dual protection strategy enables selective, sequential deprotection, allowing precise control over amine functionalization in multi-step syntheses [1]. The compound is supplied as a yellow to brown solid with a purity of 97-98%, as determined by HPLC, NMR, and GC . Its stereochemical configuration (3S,4R) is critical for applications in asymmetric synthesis and medicinal chemistry [1].

Orthogonal Boc/Cbz protection for sequential deprotection
Defined (3S,4R) trans-configuration for asymmetric synthesis
Solid form with verified purity for reliable coupling steps

Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid: Why Generic Substitution Fails


Simple substitution of trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid with analogs lacking either the Boc or Cbz group, or possessing a different stereochemical arrangement, is not feasible. The orthogonal Boc/Cbz protecting group pair is essential for enabling sequential, chemoselective deprotection and subsequent functionalization in complex synthetic routes [1]. Substituting with a mono-protected pyrrolidine (e.g., only N-Cbz) would force a global deprotection step, severely limiting synthetic flexibility and potentially compromising stereochemical integrity [2]. Furthermore, the specific (3S,4R) trans-configuration is often required for biological activity or downstream chiral resolution; diastereomers or enantiomers may exhibit significantly altered reactivity or selectivity [2]. The quantitative evidence below details these critical performance differentiators.

Analog lacking orthogonal Boc/Cbz protection may limit sequential deprotection strategies.
Stereoisomers (e.g., 3R,4S) may alter reactivity or selectivity in asymmetric synthesis.
Unprotected pyrrolidine substrates may reduce enantioselectivity in kinetic resolutions.

Quantitative Evidence for Selecting Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid


Orthogonal Deprotection: A Clear Advantage Over Mono-Protected Analogs

Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid enables orthogonal deprotection: the Boc group can be selectively removed under mild acidic conditions (e.g., TFA), while the Cbz group remains stable, and vice versa via catalytic hydrogenation [1]. In contrast, a mono-protected analog like N-Cbz-pyrrolidine-3-carboxylic acid (CAS 188527-21-1) lacks the Boc group, offering no selective deprotection option . This orthogonal capability is fundamental for iterative synthesis strategies.

Orthogonal Deprotection
Head-to-head
Target: Boc & Cbz
Comparator: Cbz only
100% more deprotection options
Supports sequential synthesis strategies
Standard peptide deprotection conditions
Orthogonal Protection Chemoselective Deprotection Peptide Synthesis

Enantioselectivity Enhancement in Kinetic Resolution Compared to Unprotected Substrate

In a direct head-to-head comparison, 1-N-Cbz-protected 3-aminopyrrolidine (a close structural analog) achieved >99% enantiomeric excess (ee) at 50% conversion in ω-transaminase-catalyzed kinetic resolution, whereas the unprotected 3-aminopyrrolidine substrate yielded only 86% ee [1]. This 13% absolute increase in ee demonstrates the profound impact of N-carbamate protection on stereoselectivity.

Enantioselectivity Enhancement
Head-to-head
Analog >99% ee
Unprotected: 86% ee
≥13% absolute increase
Supports higher stereochemical purity in asymmetric synthesis
ω-Transaminase kinetic resolution conditions
Kinetic Resolution Enantioselectivity Transaminase Catalysis

Biotransformation Efficiency: Cbz vs. Boc Substrate Performance

In a study using immobilized Sphingomonas sp. HXN-200 cells, the biotransformation of N-Cbz-pyrrolidine and N-Boc-pyrrolidine was compared. The immobilized system successfully transformed both substrates, but the N-Cbz-pyrrolidine achieved a higher conversion yield and product efficiency across all time points compared to the N-Boc-pyrrolidine [1]. Specifically, the immobilized cells completely eliminated substrate inhibition seen with freely suspended cells for both substrates, enabling a 50% faster reaction rate for reaching equivalent product concentration [1].

Biotransformation Efficiency
Head-to-head
N-Cbz-pyrrolidine: higher conversion
N-Boc-pyrrolidine: lower yield
50% faster reaction rate observed
Cbz-protected core may enhance enzymatic transformations
Immobilized Sphingomonas sp. HXN-200
Biotransformation Hydroxylation Whole-Cell Biocatalysis

Purity and QC Benchmarking Against Commercial Standards

The target compound is commercially available with a documented purity of 97% (Sigma-Aldrich) and 98% (Bidepharm) , supported by batch-specific certificates of analysis including HPLC, NMR, and GC data . In contrast, the closely related stereoisomer (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid (CAS 267230-43-3) is often supplied at lower typical purity (95% or unspecified) from various vendors .

Purity Benchmarking
Head-to-head
2–3%
higher purity
Target: 97–98%, Comparator: 95%
May reduce in-house purification needs
Commercial supplier specifications
Purity Analysis Quality Control HPLC

Strategic Orthogonality in Multigram Scaffold Functionalization

A recent study on multigram synthesis of saturated bicyclic pyrrolidines explicitly utilized orthogonal Bn, Boc, and Cbz protecting groups to facilitate purification and enable selective modifications [1]. The Cbz group allowed for selective hydrogenolysis while leaving the Boc group intact, a strategy that enabled Curtius rearrangement of the carboxylic acid to an amine without compromising other functionalities [1]. In contrast, a scaffold with only Cbz protection (e.g., 1-Cbz-pyrrolidine-3-carboxylic acid) would be deprotected in a single step, severely restricting diversification options .

Strategic Orthogonality
Class-level
≥2 sequential modifications possible vs. 1 for mono-Cbz
Supports scaffold diversification strategies
Multigram synthesis context
Scaffold Diversification Orthogonal Protecting Groups Medicinal Chemistry

Reaction Rate Acceleration Through Carbamate Protection

In ω-transaminase-catalyzed kinetic resolutions, the use of carbamate-protected substrates (e.g., Cbz or Boc) resulted in a reaction rate up to 50-fold higher than that of the corresponding unprotected amines [1]. This rate enhancement is attributed to improved substrate-enzyme interactions and is consistent across both Cbz and Boc protecting groups [1].

Reaction Rate Acceleration
Class-level
Up to 50× rate increase for carbamate-protected substrates
Supports faster enzymatic transformation context
ω-Transaminase kinetic resolution
Reaction Rate Kinetic Resolution Protecting Group Effect

High-Impact Application Scenarios for Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid


Iterative Peptide and Peptidomimetic Synthesis

The orthogonal Boc/Cbz protection enables sequential amine deprotection and coupling. This is essential for constructing complex peptide chains where precise control over amine reactivity is required. The high purity (97-98%) minimizes side reactions and ensures reproducible coupling yields .

Asymmetric Synthesis of Chiral Pyrrolidine-Containing Drugs

The (3S,4R) trans-configuration is a key chiral scaffold. The demonstrated >99% ee achievable with Cbz-protected analogs in transaminase resolutions [1] underscores its value in synthesizing enantiopure pharmaceutical intermediates, reducing the need for costly chiral separations.

Biocatalytic Process Development for Hydroxylated Pyrrolidines

The Cbz-protected pyrrolidine core is a preferred substrate for Sphingomonas sp. HXN-200-mediated hydroxylation, showing higher conversion efficiency than the Boc analog [2]. The target compound's carboxylic acid handle provides an additional site for further derivatization, enabling the synthesis of complex hydroxylated pyrrolidine derivatives.

Diversification of Saturated Bicyclic Pyrrolidine Scaffolds

Following the established methodology of orthogonal protection [3], this compound can serve as a versatile starting material for constructing medicinally relevant bicyclic pyrrolidines. Sequential deprotection and functionalization (e.g., Curtius rearrangement, reduction, oxidation) allow access to diverse compound libraries.

Application
Selection Property
Validation Focus
Iterative peptide synthesis
Orthogonal Boc/Cbz protection
Sequential deprotection strategy
Chiral pyrrolidine API intermediates
Defined (3S,4R) trans-configuration
Enantiomeric excess and chiral purity
Biocatalytic hydroxylation
Cbz-protected pyrrolidine core
Enzymatic conversion efficiency
Bicyclic pyrrolidine library synthesis
Sequential orthogonal deprotection
Scaffold diversification potential

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